molecular formula C10H8N4O2 B11045534 6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11045534
M. Wt: 216.20 g/mol
InChI Key: QXMVLEBCJBIDGF-UHFFFAOYSA-N
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Description

6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions where specific substituents on the phenyl ring or the fused ring system are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the fused ring system.

Scientific Research Applications

6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is unique due to its specific fused ring system and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6-phenyl-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C10H8N4O2/c15-9-11-8-6-13(10(16)14(8)12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)

InChI Key

QXMVLEBCJBIDGF-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)NN2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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